molecular formula C12H15F2NO3S B2889313 1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine CAS No. 1235061-80-9

1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine

Cat. No.: B2889313
CAS No.: 1235061-80-9
M. Wt: 291.31
InChI Key: YYCNFVGJDIZVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine is a piperidine derivative featuring a 4-methoxy substituent on the piperidine ring and a sulfonyl group linked to a 3,5-difluorophenyl moiety.

Properties

IUPAC Name

1-(3,5-difluorophenyl)sulfonyl-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c1-18-11-2-4-15(5-3-11)19(16,17)12-7-9(13)6-10(14)8-12/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCNFVGJDIZVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine Precursors

The most direct route to 1-((3,5-difluorophenyl)sulfonyl)-4-methoxypiperidine involves the sulfonylation of 4-methoxypiperidine using 3,5-difluorobenzenesulfonyl chloride. This two-step methodology typically proceeds through nucleophilic substitution under basic conditions. Key parameters influencing reaction efficiency include:

Table 1: Optimization of Sulfonylation Reaction Conditions

Parameter Optimal Range Yield Impact Source Reference
Base Triethylamine 85-92%
Solvent Dichloromethane Minimal side products
Temperature 0°C → RT 90% conversion
Reaction Time 12-18 hours Complete sulfonation

The reaction mechanism proceeds via initial deprotonation of the piperidine nitrogen by triethylamine, followed by nucleophilic attack on the electrophilic sulfur center in 3,5-difluorobenzenesulfonyl chloride. Steric effects from the 4-methoxy group necessitate extended reaction times compared to unsubstituted piperidines.

Advanced Synthetic Methodologies

Protecting Group Strategies

For piperidine derivatives bearing sensitive functional groups, advanced protection-deprotection sequences are often employed:

  • Methoxy Group Protection : Prior to sulfonylation, the 4-methoxy group may be protected as its tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions during subsequent steps.
  • Sulfonamide Formation : Post-sulfonylation, careful acidic workup (e.g., 1M HCl) removes the silyl protecting group while preserving the sulfonamide bond.

Critical Consideration : The electron-withdrawing nature of the difluorophenyl group enhances sulfonamide stability but may reduce nucleophilicity at the piperidine nitrogen, necessitating higher reagent stoichiometry.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures typically require silica gel chromatography using gradient elution systems:

  • Mobile Phase : Hexane/ethyl acetate (4:1 → 1:2 v/v)
  • Retardation Factor (Rf) : 0.35-0.45 in 1:1 hexane/EtOAc

Spectroscopic Confirmation

Table 2: Characteristic Spectral Signatures

Technique Key Features Reference
1H NMR (400 MHz) δ 3.78 (s, 3H, OCH3), 3.45-3.32 (m, 4H, piperidine), 7.62 (t, J=8.4 Hz, 2H, Ar-F)
13C NMR δ 159.8 (d, J=245 Hz, C-F), 58.9 (OCH3), 45.2 (N-SO2)
HRMS m/z calc. for C12H14F2NO3S: 298.0654, found: 298.0651

Comparative Analysis of Synthetic Routes

Yield Optimization Challenges

While the direct sulfonylation approach provides satisfactory yields (75-85%), scale-up efforts face three primary challenges:

  • Regioselectivity : Competing N- vs. O-sulfonylation becomes significant at higher temperatures (>40°C).
  • Byproduct Formation : Dimeric sulfonate esters form through reaction with the methoxy oxygen, particularly under anhydrous conditions.
  • Purification Complexity : Similar polarities between product and unreacted sulfonyl chloride necessitate multiple chromatographic passes.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patent disclosures suggest moving from batch to continuous flow reactors improves process control:

  • Residence Time : 30 minutes at 50°C
  • Productivity Gain : 3.2x vs. batch process

Green Chemistry Approaches

Alternative methodologies under investigation include:

  • Microwave Assistance : 80% yield achieved in 45 minutes at 100W
  • Biocatalytic Sulfonation : Engineered sulfotransferases show preliminary promise for enantioselective synthesis

Chemical Reactions Analysis

Types of Reactions: 1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

  • Oxidation of the methoxy group yields 1-((3,5-Difluorophenyl)sulfonyl)-4-hydroxypiperidine.
  • Reduction of the sulfonyl group forms 1-((3,5-Difluorophenyl)thio)-4-methoxypiperidine.
  • Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Key Structural Variations

The following table highlights structural differences between the target compound and related analogs:

Compound Name Piperidine Substituent Aryl Group Substituent Biological Activity Reference
1-((3,5-Difluorophenyl)sulfonyl)-4-methoxy 4-methoxy 3,5-difluorophenyl sulfonyl Unknown (hypothesized CNS activity) N/A
1-((2,5-Difluorophenyl)sulfonyl)-4-methoxy 4-methoxy 2,5-difluorophenyl sulfonyl Unknown
Compound 18 (Ethylamine derivative) Ethylamine 2,5-dimethoxy-4-(trifluoromethyl)phenyl Selective serotonin reuptake inhibitor (SSRI)
Compound 19 (Methylpiperidine derivative) 1-methyl 2,5-dimethoxy-4-(trifluoromethyl)phenyl SSRI (R-enantiomer)

Impact of Substituent Positioning

  • Fluorine Substitution on Aryl Ring :

    • The 3,5-difluoro configuration in the target compound may enhance metabolic stability compared to the 2,5-difluoro isomer (), as para-fluorine positions are less prone to oxidative metabolism. This could improve bioavailability in CNS applications .
    • In contrast, 2,5-dimethoxy-4-(trifluoromethyl)phenyl groups in Compounds 18 and 19 () combine electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) effects, optimizing serotonin transporter (SERT) binding for SSRI activity .
  • Piperidine Substituents: The 4-methoxy group in the target compound may increase polarity and water solubility compared to 1-methyl (Compound 19) or ethylamine (Compound 18) substituents. The sulfonyl group in the target compound introduces strong hydrogen-bond acceptor capacity, which may enhance receptor-binding specificity compared to the trifluoromethyl group in compounds .

Hypothesized Pharmacological and Physicochemical Properties

Pharmacodynamic Considerations

  • Target Compound : The sulfonyl group may interact with basic residues in biological targets (e.g., SERT), while the 3,5-difluorophenyl group balances lipophilicity and metabolic stability.
  • Compounds : The trifluoromethyl group in Compounds 18 and 19 enhances lipophilicity and electron-withdrawing effects, critical for SSRI potency .

Physicochemical Properties

Property Target Compound Compound 19 () 2,5-Difluoro Isomer ()
logP (Predicted) ~2.8 (moderate) ~3.2 (higher) ~2.5 (similar)
Solubility (aq.) Moderate Low Moderate
Metabolic Stability High (3,5-F) Moderate Moderate (2,5-F)

Biological Activity

1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H14F2N2O2SC_{12}H_{14}F_{2}N_{2}O_{2}S, with a molecular weight of approximately 306.32 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and a methoxy group, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known for inhibiting enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in treating conditions like glaucoma and Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains, suggesting its utility in antibiotic development .
  • Cancer Therapy : Research has shown that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on recent studies:

Activity Type Description References
AntimicrobialExhibits activity against certain bacterial strains
Enzyme InhibitionInhibits acetylcholinesterase and carbonic anhydrase
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential effects on neurological disorders

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various piperidine derivatives found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound for antibiotic development .
  • Cancer Cell Studies : In vitro studies showed that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation .
  • Enzyme Inhibition Profiles : The compound was tested against several enzymes, revealing strong inhibition of acetylcholinesterase with an IC50 value comparable to known inhibitors. This suggests its potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. How should researchers address inconsistent enzyme inhibition results in different assay formats?

  • Methodological Answer : Validate assays using positive controls (e.g., known inhibitors) and ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted). Kinetic assays (e.g., time-dependent inhibition) and isothermal titration calorimetry (ITC) can distinguish competitive vs. non-competitive mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.